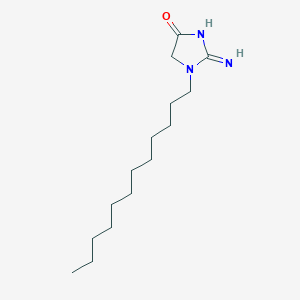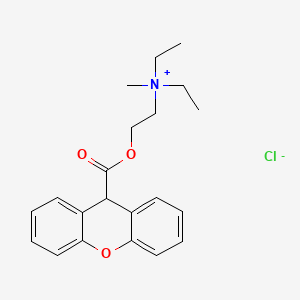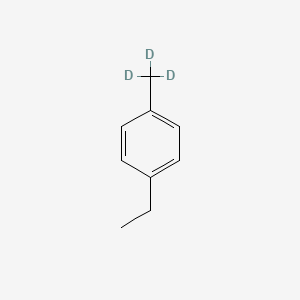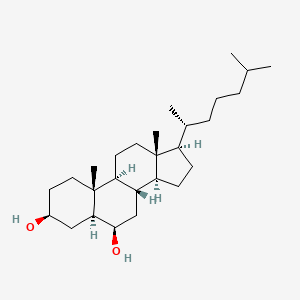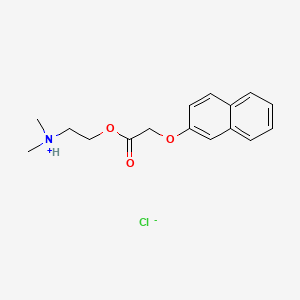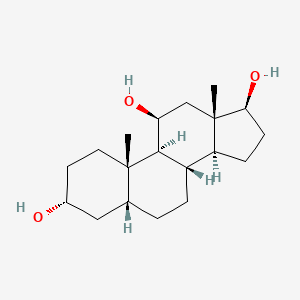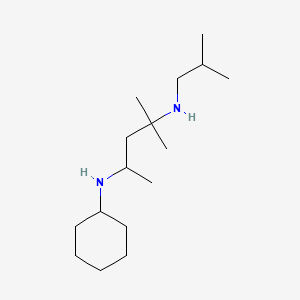
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is a chemical compound known for its unique structure and properties. It is used in various scientific research applications and industrial processes due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- typically involves the reaction of cyclohexylamine with 2-methyl-2-nitropropane, followed by reduction and subsequent alkylation with 2-methylpropyl halide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve catalysts such as palladium on carbon or Raney nickel.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)-
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-ethylpropyl)-
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylbutyl)-
Uniqueness
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
67990-16-3 |
|---|---|
Fórmula molecular |
C16H34N2 |
Peso molecular |
254.45 g/mol |
Nombre IUPAC |
4-N-cyclohexyl-2-methyl-2-N-(2-methylpropyl)pentane-2,4-diamine |
InChI |
InChI=1S/C16H34N2/c1-13(2)12-17-16(4,5)11-14(3)18-15-9-7-6-8-10-15/h13-15,17-18H,6-12H2,1-5H3 |
Clave InChI |
ZYRAUVPYOBILQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(C)(C)CC(C)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



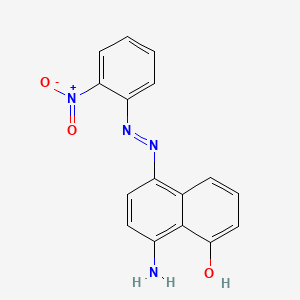

![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
